2-Methylhexan-1-amine

Catalog No.
S13535651
CAS No.
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylhexan-1-amine

Product Name

2-Methylhexan-1-amine

IUPAC Name

2-methylhexan-1-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-3-4-5-7(2)6-8/h7H,3-6,8H2,1-2H3

InChI Key

BNOMVHZDJIXZAA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CN

2-Methylhexan-1-amine is an aliphatic amine with the molecular formula C7H17NC_7H_{17}N. It features a six-carbon chain with a methyl group attached to the second carbon and an amino group at the first carbon. This compound is characterized by its branched structure, which influences its chemical behavior and biological interactions. The presence of the amino group makes it a primary amine, allowing it to participate in various

  • Alkylation: This amine can react with alkyl halides to form secondary or tertiary amines via nucleophilic substitution. The reaction typically follows an SN2S_N2 mechanism, particularly when using primary alkyl halides .
  • Acylation: It can react with acid chlorides or anhydrides to form amides. This reaction is facilitated by the nucleophilicity of the amino group .
  • Oxidation: The amine can be oxidized to form corresponding nitriles or amides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: 2-Methylhexan-1-amine can also be reduced to yield secondary or tertiary amines when treated with reducing agents like lithium aluminum hydride.

2-Methylhexan-1-amine can be synthesized through several methods:

  • Reductive Amination: One common method involves the reaction of 2-methylhexanal with ammonia in the presence of a reducing agent like sodium cyanoborohydride .
  • Alkyl Halide Reaction: Another approach includes treating 1-bromo-2-methylhexane with ammonia under controlled conditions to yield the desired amine .
  • Hydrogenation of Nitriles: Industrially, it may also be produced by the catalytic hydrogenation of 2-methylhexanenitrile using metal catalysts such as palladium or platinum under high pressure.

2-Methylhexan-1-amine finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive amino group.
  • Research: The compound is utilized in biochemical research for studying enzyme interactions and metabolic pathways involving amines.

Interaction studies involving 2-Methylhexan-1-amine have shown that it can engage with various enzymes and proteins. Notably, it may interact with monoamine oxidase (MAO), which is responsible for the breakdown of monoamines. This interaction could lead to significant metabolic consequences, including the formation of aldehydes and hydrogen peroxide as byproducts. Further research is required to elucidate its full range of biological interactions.

Several compounds share structural similarities with 2-Methylhexan-1-amine:

Compound NameStructure CharacteristicsUnique Features
4-Methylhexan-2-amineSimilar chain length but different branchingDifferent position of amino group
2-Amino-4-methylhexaneContains an amino group at a different positionKnown for stimulant properties
1-Amino-5-methylpentaneShorter chain lengthSimilar chemical properties but less branched

Uniqueness: The unique structural arrangement of 2-Methylhexan-1-amine imparts distinct chemical and physical properties that differentiate it from these similar compounds. Its specific branching affects reactivity and interaction capabilities, making it valuable in synthetic chemistry and potential biological applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

115.136099547 g/mol

Monoisotopic Mass

115.136099547 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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